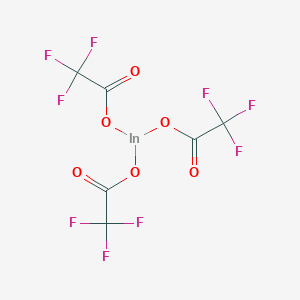

Indium(iii)trifluoroacetate

Description

Significance of Indium(III) in Contemporary Chemical Synthesis and Materials Science Research

Indium, a post-transition metal in group 13 of the periodic table, was discovered in 1863 by Ferdinand Reich and Hieronymous Theodor Richter. Current time information in Bangalore, IN. Initially, its compounds were not extensively used due to the element's limited availability. Current time information in Bangalore, IN. However, with improved extraction methods, indium has become a crucial component in various technologies. Current time information in Bangalore, IN. In chemical synthesis, Indium(III) compounds are valued as Lewis acid catalysts that are less reactive than their aluminum(III) counterparts but exhibit higher chemoselectivity and tolerance to various functional groups and even protic media like water. mdpi.com This stability makes them excellent catalysts, often required only in substoichiometric amounts. sigmaaldrich.com

The applications of Indium(III) salts in organic synthesis are extensive and include:

Friedel-Crafts reactions: Indium(III) chloride is a known catalyst for these classic carbon-carbon bond-forming reactions. Current time information in Bangalore, IN.

Cycloaddition and cycloisomerization reactions: Indium(III) halides and other salts are effective in promoting these transformations. researchgate.netchemsrc.com

Multicomponent reactions: The ability of indium(III) catalysts to facilitate complex transformations in a single step is a significant advantage in modern synthesis. researchgate.net

Activation of unsaturated bonds: Indium(III) can act as a π-acid, activating carbon-carbon double and triple bonds towards nucleophilic attack. researchgate.net

In materials science, indium compounds are indispensable. Indium(III) oxide (In₂O₃) and indium tin oxide (ITO) are used to create transparent conductive coatings for flat-panel displays. osti.gov Indium phosphide (B1233454) is a key semiconductor material, and more recently, indium-based materials like indium selenide (B1212193) (In₂Se₃) are being explored for their ferroelectric properties at the nanoscale. osti.govtandfonline.com Indium(III) complexes are also investigated as precursors for the synthesis of chalcogenide nanoparticles with applications in optoelectronics. nih.gov

The Trifluoroacetate (B77799) Ligand as a Modulator in Indium(III) Coordination Chemistry

The choice of the counterion or ligand in an Indium(III) catalyst has a significant impact on its catalytic activity. researchgate.net While direct comparative studies between Indium(III) trifluoroacetate and other indium salts for the exact same reaction are not always available, general principles of coordination chemistry and observed reactivity trends provide insight. For instance, in some reactions, the catalytic activity of Indium(III) salts is dependent on the counterion, with different halides or triflates showing varying levels of effectiveness. mdpi.com

The trifluoroacetate ligand can influence the catalyst's performance in several ways:

Enhanced Lewis Acidity: The strong electron-withdrawing effect of the three fluorine atoms increases the electrophilicity of the indium center, making it a more effective Lewis acid catalyst compared to, for example, indium(III) acetate.

Solubility: The trifluoroacetate ligand can impart solubility in various organic solvents, which is a critical factor for homogeneous catalysis.

Ligand Exchange: The trifluoroacetate group can be a labile ligand, meaning it can be easily displaced by a substrate molecule, which is a key step in many catalytic cycles.

In the broader context of metal-catalyzed reactions, trifluoroacetic acid is sometimes used as a modulator in the synthesis of metal-organic frameworks (MOFs) to create defect sites and enhance catalytic ability. rsc.org This highlights the recognized ability of the trifluoroacetate group to influence the coordination environment and reactivity of a metal center.

Historical Development and Current Research Trajectories in Indium(III)Trifluoroacetate Chemistry

While the discovery of indium dates back to the 19th century, the widespread use of its compounds in organic synthesis is a more recent development, growing significantly over the last few decades. Current time information in Bangalore, IN.chemsrc.com The exploration of various indium salts, including the trifluoroacetate, has been driven by the search for mild, efficient, and selective catalysts.

Early research into indium catalysis often focused on the more common halides like indium(III) chloride. However, as the field matured, researchers began to explore the impact of different ligands on the catalytic properties of indium, leading to the investigation of compounds like Indium(III) trifluoroacetate.

Current research involving Indium(III) trifluoroacetate is vibrant and diverse, with a strong focus on its application as a catalyst and precursor. Some of the notable research trajectories include:

Nanomaterials Synthesis: A significant recent application is the use of Indium(III) trifluoroacetate as a precursor for the synthesis of indium phosphide (InP) nanowires. rsc.org This method offers an alternative to more hazardous precursors and operates at relatively low temperatures. rsc.org

Catalysis in Organic Synthesis: Indium(III) trifluoroacetate, often in combination with other reagents like trifluoroacetic acid (TFA), is used to catalyze complex organic reactions. For example, it has been employed in the tandem cycloannulation of β-oxodithioesters with tryptamine (B22526) to produce complex tetracyclic indole (B1671886) ring systems. acs.org

Comparative Catalytic Studies: Research continues to explore the relative efficacy of different indium salts. For instance, in some Michael addition reactions, Indium(III) chloride was found to be a more effective and environmentally benign catalyst compared to trifluoroacetic acid. koreascience.kr Conversely, in other transformations, the unique properties of the trifluoroacetate ligand may offer advantages.

The ongoing research into Indium(III) trifluoroacetate and related compounds continues to expand the toolkit available to synthetic chemists and materials scientists, enabling the development of novel synthetic methodologies and advanced materials.

Data Tables

Table 1: Physical and Chemical Properties of Indium(III) Trifluoroacetate

| Property | Value | Reference |

| Chemical Formula | C₆F₉InO₆ | strem.com |

| Molecular Weight | 453.87 g/mol | strem.com |

| Appearance | White powder | strem.com |

| CAS Number | 36554-90-2 | strem.com |

| Solubility in Water | Soluble | chemsrc.com |

| Hygroscopic | Yes | strem.com |

Table 2: Related Indium Compounds

| Compound Name | Chemical Formula | Primary Use/Significance | Reference |

| Indium(III) Chloride | InCl₃ | Lewis acid catalyst in various organic reactions. | Current time information in Bangalore, IN. |

| Indium(III) Trifluoromethanesulfonate (B1224126) (Triflate) | In(OTf)₃ | Powerful and sustainable Lewis acid catalyst in organic synthesis. | researchgate.net |

| Indium(III) Acetate | In(C₂H₃O₂)₃ | Catalyst and precursor for indium oxide thin films. | sigmaaldrich.com |

| Indium(III) Oxide | In₂O₃ | Used in transparent conductive coatings (ITO). | osti.gov |

| Indium Phosphide | InP | Semiconductor in high-speed electronics and optoelectronics. | rsc.org |

Structure

2D Structure

Properties

Molecular Formula |

C6F9InO6 |

|---|---|

Molecular Weight |

453.86 g/mol |

IUPAC Name |

bis[(2,2,2-trifluoroacetyl)oxy]indiganyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/3C2HF3O2.In/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |

InChI Key |

VRDNAHLDDUCBMP-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)(C(F)(F)F)O[In](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Indium Iii Trifluoroacetate

Direct Synthesis Approaches

The most common and straightforward method for synthesizing Indium(III) trifluoroacetate (B77799) involves the direct reaction of elemental indium with trifluoroacetic acid.

The direct synthesis route involves the reaction of indium metal with an excess of trifluoroacetic acid. rsc.org A common procedure is performed under an inert atmosphere, such as nitrogen, using standard Schlenk line techniques or a glovebox to prevent unwanted side reactions with atmospheric components. rsc.orgresearchgate.net

In a typical setup, indium metal pieces are added to a Schlenk flask containing trifluoroacetic acid. rsc.org The reaction mixture is then heated to reflux. rsc.orgrsc.org The reaction proceeds overnight, during which the indium metal reacts to form a fine white powder, which is the Indium(III) trifluoroacetate product. rsc.org Following the reaction, the excess trifluoroacetic acid is removed under a vacuum. rsc.org The resulting white powder is further purified by washing with non-polar solvents like pentane (B18724) or hexane (B92381) and then dried under vacuum to yield the final product. rsc.org

A specific protocol adapted from reported syntheses is detailed in the table below. rsc.org

| Parameter | Details |

| Reactants | Indium metal (In), Trifluoroacetic acid (TFA) |

| Stoichiometry | 1 equivalent Indium metal to 9 equivalents Trifluoroacetic acid |

| Apparatus | 50 mL Schlenk flask, stir bar, reflux condenser |

| Atmosphere | Inert (Nitrogen) |

| Procedure | Reactants are combined and heated to reflux overnight. |

| Initial Product | Fine white powder suspended in excess trifluoroacetic acid. |

| Purification | 1. Removal of excess acid under vacuum. 2. Washing of the powder with pentanes or hexanes. 3. Drying under vacuum. |

| A summary of a typical direct synthesis procedure for Indium(III) trifluoroacetate. rsc.org |

The purity of the synthesized Indium(III) trifluoroacetate is crucial for its subsequent applications, such as in the synthesis of indium phosphide (B1233454) (InP) nanowires. rsc.orgosti.gov The presence of impurities, particularly residual trifluoroacetic acid, can significantly alter the morphology of the resulting nanomaterials. osti.gov For instance, when the In(TFA)₃ precursor contains excess trifluoroacetic acid, the formation of multipod nanostructures has been observed instead of the desired nanowires. osti.gov This highlights the importance of the purification step, where excess acid is thoroughly removed under vacuum. rsc.org

The concentration of the Indium(III) trifluoroacetate precursor is another critical parameter for optimization, especially in nanoparticle synthesis. rsc.orgosti.gov The concentration can influence the dispersity and average diameter of the resulting nanowires. rsc.org

| Precursor Concentration | Average Nanowire Diameter | Dispersity | Outcome |

| 0.06 M (Standard) | ~11-13 nm | Lower | More monodisperse nanowires |

| 0.03 M | 37 nm | 115% | Increased diameter and high dispersity |

| The effect of Indium(III) trifluoroacetate concentration on the characteristics of synthesized InP nanowires. rsc.orgosti.gov |

Research indicates that a higher concentration of the indium precursor (e.g., 0.06 M) is beneficial for producing more monodisperse nanowires. rsc.orgosti.gov This is potentially due to the acceleration of nanowire nucleation kinetics, which outpaces the coalescence of indium nanoparticles. rsc.org Therefore, controlling the precursor concentration is a key aspect of optimizing the synthesis for specific applications.

Indirect Synthesis and Precursor Routes

While the direct reaction of indium metal with trifluoroacetic acid is the most prominently documented method, other indium-containing precursors are utilized in related chemical syntheses. rsc.orgosti.gov In many applications, particularly in catalysis and nanomaterial synthesis, various indium salts can be employed.

For example, in syntheses where Indium(III) trifluoroacetate is used to create InP nanowires, alternative precursors like indium(III) chloride (InCl₃), indium(III) iodide (InI₃), and indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) have been tested. rsc.orgosti.gov It was noted that when InCl₃ or InI₃ were used under similar conditions, they tended to produce quantum dots rather than the nanowires or indium metal nanoparticles seen with In(TFA)₃. rsc.orgosti.gov The use of In(OTf)₃, another weakly coordinating ligand, resulted in the formation of much larger, bulk InP nanowires. osti.gov

These examples demonstrate that while direct synthesis of In(TFA)₃ is standard, other indium precursors can be chosen to deliberately alter the final product of a subsequent reaction. osti.gov The synthesis of Indium(III) trifluoroacetate itself can also be approached indirectly, for instance, through the reaction of indium(III) oxide with trifluoroacetic acid, although this is less commonly detailed in the surveyed literature for this specific compound.

Scalability Considerations in Indium(III)Trifluoroacetate Synthesis

The scalability of a synthesis is a crucial factor for its practical application, whether in research or industry. For Indium(III) trifluoroacetate, scalability is closely linked to the ability to control the purity and concentration of the final product consistently across larger batches. As discussed, variations in precursor concentration can dramatically affect the outcome of nanomaterial synthesis. rsc.org

Achieving monodisperse nanowires, for example, requires maintaining a higher precursor concentration. rsc.org When scaling up the synthesis of In(TFA)₃ for such applications, it is essential to ensure that the reaction and purification processes can be controlled to reliably produce a product that, when dissolved, achieves the optimal concentration for the subsequent reaction. rsc.orgosti.gov The direct synthesis method, involving reflux and vacuum purification, is generally considered a scalable process, common in chemical manufacturing. rsc.org The use of Indium(III)-based catalysts in scalable reactions further underscores the potential for its precursors, like In(TFA)₃, to be produced in larger quantities for broader applications. sciforum.net

Coordination Chemistry and Ligand Interactions Involving Indium Iii Trifluoroacetate

The Indium-Trifluoroacetate Coordination Mode

The trifluoroacetate (B77799) anion (TFA) can coordinate to metal centers in several ways, including monodentate, bidentate chelating, and bridging modes. The specific coordination is influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands in the coordination sphere.

Examination of κO Binding of the Trifluoroacetate Anion

In the context of indium(III) trifluoroacetate complexes, the trifluoroacetate anion typically interacts with the indium center through its oxygen atoms. The term κO signifies that the ligand is bound to the metal via one oxygen atom. This monodentate coordination is a common feature, although bidentate chelation (κ²O,O') or bridging interactions can also occur, leading to the formation of polynuclear structures. The strong electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the carboxylate group, which in turn affects the strength and nature of the In-O bond.

Formation and Characterization of Heteroleptic Indium(III) Complexes

Heteroleptic complexes, which contain more than one type of ligand, are a significant area of indium chemistry. Indium(III) trifluoroacetate is a valuable starting material for synthesizing such complexes, where the trifluoroacetate ligands can be fully or partially substituted by other donor groups.

Complexes with Beta-Diketonate Ligands

The reaction of indium(III) sources with β-diketonate ligands leads to the formation of stable complexes. researchgate.net Studies have been conducted on the stability constants of indium(III) complexes with various trifluoromethyl-β-diketonate ligands. cdnsciencepub.com These studies, often employing potentiometric techniques, provide quantitative data on the formation of these complexes in solution. cdnsciencepub.com The stability of these complexes is influenced by the nature of the substituents on the β-diketonate backbone. cdnsciencepub.com

For example, the stability constants (K₁ and K₂) for the interaction of indium(III) with ligands of the formula R·CO·CH₂·CO·CF₃ have been measured in 46% aqueous acetone (B3395972). cdnsciencepub.com The findings are compared with those of similar complexes with other metal cations. cdnsciencepub.com

Table 1: Stability Constants of Indium(III)-Trifluoromethyl-β-diketonate Complexes cdnsciencepub.com

| Substituent (R) | pKa | log K₁ | log K₂ |

|---|---|---|---|

| 2-furyl | 8.80 | 8.85 | 7.95 |

| 2-thienyl | 8.95 | 8.95 | 8.10 |

| phenyl | 9.15 | 9.15 | 8.20 |

| 2-naphthyl | 9.20 | 9.20 | 8.25 |

| i-butyl | 9.75 | 9.70 | 8.50 |

Data obtained in 46% aqueous acetone at an ionic strength of approximately 0.1 M.

Macrocyclic Ligand Systems (e.g., Cross-Bridged Cyclam Derivatives)

Macrocyclic ligands, particularly those with cross-bridged architectures like certain cyclam derivatives, are known to form highly stable and kinetically inert complexes with metal ions, including indium(III). researchgate.netunh.edu The cross-bridge enhances the rigidity of the macrocycle, leading to a pre-organized cavity that is well-suited for metal ion binding.

Research has demonstrated the exceptional inertness of an indium complex formed with a reinforced "cross-bridged" dipicolinate cyclam. researchgate.net This stability is crucial for applications in medical imaging, where the metal complex must remain intact in biological environments. researchgate.netunh.edu The synthesis of indium(III) complexes with dicarboxylate-armed cross-bridged cyclam ligands has been achieved, and their kinetic inertness has been evaluated through acid decomplexation studies. unh.edu A bifunctional version of a cross-bridged cyclam ligand, H₂cb-te2pa, has been developed to form an extremely inert In(III) chelate, showing superior stability compared to established chelators like DOTA and DTPA. researchgate.net

Porphyrin and Corrole (B1231805) Complexes

The coordination chemistry of indium(III) with porphyrins and related corrole macrocycles has been extensively studied. Indium(III) readily inserts into the porphyrin core to form stable complexes. nih.gov The synthesis of chloroindium(III) porphyrins, followed by the axial ligation of various phenolic groups, has been reported. nih.gov These five-coordinate indium(III) porphyrin complexes exhibit a square-pyramidal geometry. nih.gov The electronic and photophysical properties of these complexes are influenced by the nature of the axial ligand. nih.govresearchgate.net

The synthesis of stable indium(III) corrole complexes has historically been challenging due to the smaller size of the corrole macrocycle compared to porphyrin, often leading to unstable products. caltech.edu However, recent breakthroughs have led to the successful synthesis and characterization of stable 5,10,15-tris(pentafluorophenyl)corrolatoindium(III) derivatives. researchgate.nettorvergata.itutu.fi These complexes have been characterized using various spectroscopic techniques, including 19F-19F COSY NMR, and their electrochemical and photophysical properties have been investigated for the first time. researchgate.nettorvergata.itutu.fi The indium corrole derivative is reported to be easier to reduce and harder to oxidize compared to its aluminum and gallium analogues. researchgate.net

Table 2: Electrochemical Data for Tris(pentafluorophenyl)corrole Complexes researchgate.net

| Metal | E₁/₂(ox) (V vs Fc/Fc⁺) | E₁/₂(red1) (V vs Fc/Fc⁺) | E₁/₂(red2) (V vs Fc/Fc⁺) |

|---|---|---|---|

| Al | +0.85 | -1.15 | -1.65 |

| Ga | +0.80 | -1.20 | -1.70 |

Aminothiolate and Triazamacrocyclic Complexes

Heteroleptic indium(III) complexes containing aminothiolate ligands have been synthesized and characterized. rsc.org For example, new heteroleptic indium aminothiolate compounds have been prepared through an in-situ salt metathesis reaction involving indium trichloride, an aminothiol, and a N,O-β-heteroarylalkenol ligand. rsc.org X-ray diffraction studies of these complexes revealed a trigonal bipyramidal coordination geometry for the In(III) center. rsc.org

Triazamacrocyclic ligands are also important in indium coordination chemistry. soton.ac.uk The reaction of triaza macrocycles with indium(III) chloride can yield distorted octahedral adducts. soton.ac.uk These complexes can undergo further reactions, such as halide exchange, to form trifluoro complexes. soton.ac.uk The stability and coordination geometry of these complexes are of interest for various applications, including medical imaging. soton.ac.ukresearchgate.net

Ligand Exchange Dynamics and Fluxionality Studies

The coordination environment of indium(III) trifluoroacetate is subject to dynamic processes in solution, a phenomenon known as fluxionality. These dynamic behaviors, which involve the exchange of ligands or changes in the coordination geometry of the metal center, are often studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like ¹H and ¹⁹F NMR are particularly powerful for elucidating the kinetics and mechanisms of these processes. ethernet.edu.eticpms.cz

Studies on related indium(III) complexes reveal that they are often labile and undergo rapid dynamic exchange equilibria in solution. researchgate.net For instance, research on indium(III) bis-chelates with tridentate thiosemicarbazonato ligands has shown the presence of dynamic processes through temperature-dependent ¹H NMR studies. d-nb.info This fluxionality was observed in a five-coordinate species, [In(L)(HL)], where two thiosemicarbazonato ligands are coordinated differently. d-nb.info Similarly, temperature-dependent spectral behavior in other indium(III) complexes has been attributed to fluxional seven-coordinate species in solution. unh.edu

The trifluoroacetate (TFA) ligand itself is an excellent probe for such studies due to the sensitivity of the ¹⁹F nucleus in NMR spectroscopy. icpms.cznih.gov The ¹⁹F NMR chemical shifts of the trifluoroacetyl group are sensitive to the substrate's topology, the electronic environment, solvent polarity, and concentration. scispace.com This sensitivity allows for the monitoring of changes in the coordination sphere of the indium center. The large chemical shift dispersion observed in ¹⁹F NMR, which can span from -300 ppm to 400 ppm, minimizes the probability of signal overlap and simplifies spectral analysis, making it an information-rich technique for studying molecular structure and dynamic chemical environments. icpms.czscispace.com

While direct studies on the fluxionality of simple Indium(III) trifluoroacetate are not extensively detailed in the literature, the behavior of its adducts and related compounds suggests that ligand exchange is a facile process. The lability of indium(III) chalcogenoether complexes, for example, which undergo rapid dynamic exchange, is well-documented. researchgate.net This inherent tendency for ligand exchange is a key feature of indium(III) coordination chemistry and is expected to be a significant aspect of the solution behavior of Indium(III) trifluoroacetate and its derivatives.

Kinetic Inertness and Thermodynamic Stability of Indium(III)-Trifluoroacetate Species

The thermodynamic stability and kinetic inertness of indium(III) complexes are critical parameters, particularly in applications such as radiopharmaceuticals where the complex must remain intact in vivo. nih.govkcl.ac.uk Indium(III) is considered a hard Lewis acid and generally forms complexes that are thermodynamically stable but can be kinetically labile. d-nb.info The use of polydentate, macrocyclic ligands is a common strategy to enhance the kinetic inertness of indium(III) complexes. nih.govkcl.ac.uk

Computational studies have provided insight into the thermodynamics of organometallic species derived from Indium(III) trifluoroacetate. For example, the formation of the metal-methyl intermediate, (TFA)₂InIII-Me, from the reaction of In(TFA)₃ with methane (B114726) is thermodynamically unfavorable, being endergonic by 6.0 kcal/mol. osti.gov This contrasts sharply with the analogous lead(IV) species, (TFA)₃PbIV-Me, which is exergonic by 18.8 kcal/mol, highlighting a significant range in thermodynamic stability among different metal trifluoroacetates. osti.gov

| Species | Reaction Thermodynamics (kcal/mol) | Reference |

|---|---|---|

| (TFA)₂InIII-Me | +6.0 (Endergonic) | osti.gov |

| (TFA)₃PbIV-Me | -18.8 (Exergonic) | osti.gov |

Kinetic studies, particularly concerning C-H activation and functionalization, also shed light on the reactivity of Indium(III) trifluoroacetate. The calculated activation barrier (ΔG‡) for the C-H activation of methane with In(TFA)₃ is nearly identical to that of Tl(TFA)₃, despite significant differences in their LUMO energies. osti.gov For the subsequent functionalization step, the metal-dependent barrier ordering follows Pb(IV) < Tl(III) < Sn(IV) = In(III), which correlates with the thermodynamic stabilities of the metal-methyl intermediates. osti.gov This suggests that while the initial activation barrier may be comparable to other metals, the subsequent reactions are kinetically less favorable for indium(III).

Mechanistic Investigations of Indium Iii Trifluoroacetate Mediated Transformations

Elucidation of Catalytic Reaction Pathways

The catalytic prowess of Indium(III) trifluoroacetate (B77799) is rooted in its ability to coordinate with heteroatoms, typically oxygen or nitrogen, thereby activating substrates toward nucleophilic attack or facilitating the departure of leaving groups. The specific mechanistic pathway is highly dependent on the nature of the reactants and the reaction conditions.

Mechanisms of Oxidative Esterification Reactions

While Indium(III) trifluoroacetate is a recognized catalyst for various esterification reactions, the specific mechanism for oxidative esterification is less commonly detailed in the literature compared to other transformations. Generally, in Lewis acid-catalyzed esterifications, the indium catalyst activates the carboxylic acid component. The coordination of the indium(III) center to the carbonyl oxygen of the carboxylic acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The subsequent steps involve proton transfer and elimination of a water molecule to afford the ester product and regenerate the catalyst. In the context of an oxidative process, the mechanism would necessarily involve an oxidant and a substrate that can be oxidized (e.g., an aldehyde to a carboxylic acid intermediate) prior to or concurrently with the esterification step, though specific mechanistic studies for this pathway with Indium(III) trifluoroacetate are not extensively documented.

Mechanistic Pathways of Glycosylation Reactions

Indium(III) triflate has been demonstrated as a highly efficient catalyst for glycosylation reactions, particularly using glycosyl fluorides as donors. researchgate.netelsevierpure.com The proposed mechanism highlights the role of the indium catalyst as a potent Lewis acid that activates the anomeric C-F bond. researchgate.net

The catalytic cycle is believed to proceed as follows:

Activation of Glycosyl Fluoride (B91410): The Indium(III) triflate coordinates to the fluorine atom of the glycosyl fluoride donor. This coordination weakens the C-F bond and facilitates its departure, leading to the formation of a highly reactive oxocarbenium ion intermediate.

Nucleophilic Attack: An alcohol acceptor then attacks the electrophilic anomeric carbon of the oxocarbenium ion. This attack can occur from either the α- or β-face, and the stereochemical outcome is influenced by factors such as the solvent, the nature of the protecting groups on the sugar ring, and the reactivity of the acceptor.

Product Formation and Catalyst Regeneration: Following the nucleophilic attack, a proton is lost from the attacking alcohol, yielding the glycosidic bond and the final glycoside product. The Indium(III) triflate catalyst is regenerated and can enter a new catalytic cycle.

This facile and convenient procedure operates under ambient conditions and does not require cumbersome pre-activation or work-up steps, making it a valuable method in carbohydrate synthesis. researchgate.netelsevierpure.com

| Step | Description | Key Intermediates |

| 1 | Lewis acid activation | In(OTf)₃-Fluoride complex |

| 2 | Formation of oxocarbenium ion | Glycosyl oxocarbenium ion |

| 3 | Nucleophilic attack by alcohol | Oxonium ion intermediate |

| 4 | Deprotonation and catalyst release | Glycoside product, regenerated In(OTf)₃ |

This table outlines the proposed mechanistic steps for Indium(III) triflate-catalyzed glycosylation.

Deprotection of Acetals and Ketals via Transacetalization Mechanisms

Indium(III) trifluoromethanesulfonate (B1224126) is a remarkably efficient catalyst for the deprotection of acetals and ketals under neutral and mild conditions. organic-chemistry.orgnih.gov The key mechanistic pathway is not hydrolysis but rather a transacetalization reaction, typically using acetone (B3395972) as both a reagent and solvent. organic-chemistry.orgresearchgate.net

The proposed mechanism involves the following steps:

Lewis Acid Activation: The indium(III) catalyst coordinates to one of the oxygen atoms of the acetal (B89532) or ketal, weakening the C-O bond and making it a better leaving group.

Nucleophilic Attack by Acetone: A molecule of acetone attacks the activated acetal, leading to the formation of a hemiacetal intermediate and the release of one equivalent of the original alcohol.

Formation of a New Ketal: The intermediate reacts further, often intramolecularly, to form a new, more volatile ketal (acetone dimethyl ketal) and release the second equivalent of the alcohol.

Release of Carbonyl Compound: The original aldehyde or ketone is liberated, and the indium catalyst is regenerated.

This process is driven forward by the use of excess acetone, pushing the equilibrium towards the formation of the deprotected carbonyl compound. organic-chemistry.org This method is highly chemoselective and tolerates acid-sensitive protecting groups, offering a significant advantage over traditional acidic hydrolysis methods. organic-chemistry.org

Proposed Mechanisms for C-H Activation and Functionalization

Indium(III) catalysts can facilitate the functionalization of C-H bonds, particularly those adjacent to activating groups like azaarenes. rsc.org For the direct benzylic addition of 2-methylazaarenes to trifluoromethyl ketones catalyzed by Indium(III) chloride, a related Lewis acid, the proposed mechanism involves the activation of the ketone rather than the C-H bond directly. rsc.org

A plausible pathway analogous for Indium(III) trifluoroacetate is:

Lewis Acid Activation of Ketone: The indium catalyst coordinates to the carbonyl oxygen of the trifluoromethyl ketone. This coordination significantly increases the electrophilicity of the carbonyl carbon.

Tautomerization/Deprotonation: The 2-methylazaarene undergoes tautomerization to an enamine-like species, or a related deprotonation at the benzylic position, facilitated by the reaction conditions or a weak base. This generates a nucleophilic intermediate.

Nucleophilic Addition: The nucleophilic enamine attacks the highly electrophilic, indium-activated carbonyl carbon of the ketone.

Protonation and Catalyst Regeneration: A subsequent protonation step yields the final trifluoromethylated alcohol product and regenerates the indium catalyst for the next cycle.

In this pathway, the indium catalyst's primary role is to act as a π-acid, activating the unsaturated ketone system towards nucleophilic attack by the weakly acidic C-H bond of the methylazaarene. rsc.org

Catalytic Cycles in Friedländer Synthesis

The Friedländer annulation is a classic method for synthesizing quinolines. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step. organic-chemistry.org Lewis acids like Indium(III) trifluoroacetate can catalyze this process efficiently.

The proposed catalytic cycle involves two main stages:

Aldol Condensation: The indium catalyst first activates the carbonyl group of the α-methylene ketone (e.g., ethyl acetoacetate). This enhances the acidity of the α-protons, facilitating enolization. Simultaneously, the indium catalyst can activate the carbonyl group of the 2-aminoaryl ketone. The enolate then attacks the activated 2-aminoaryl ketone in an aldol-type reaction. A subsequent dehydration step yields an α,β-unsaturated ketone intermediate.

Aza-Michael Addition and Cyclization: The amino group of the intermediate then undergoes an intramolecular conjugate (aza-Michael) addition to the newly formed α,β-unsaturated system. The resulting intermediate then undergoes a final cyclodehydration, aromatizing to the quinoline (B57606) ring system and regenerating the Indium(III) catalyst.

The Lewis acid plays a crucial dual role, activating both carbonyl components and facilitating the key condensation and cyclization steps.

| Stage | Key Transformation | Role of Indium(III) Trifluoroacetate |

| 1 | Intermolecular Aldol Condensation | Activation of both carbonyl substrates |

| 2 | Dehydration | Facilitates elimination of water |

| 3 | Intramolecular Aza-Michael Addition | Potentially coordinates to enone system |

| 4 | Cyclodehydration/Aromatization | Facilitates final water elimination to form the aromatic quinoline |

This table summarizes the proposed catalytic cycle for the Indium(III) trifluoroacetate-mediated Friedländer synthesis.

Mechanistic Studies of Cycloannulation Reactions

Indium(III) triflate has been shown to catalyze [3+2] annulation reactions, for instance, between an alkene and an α,β-unsaturated keto-carboxylic acid to form γ-butyrolactone derivatives. researchgate.net The mechanism leverages the ability of the indium catalyst to act as a π-acid, activating the unsaturated system. rsc.org

A plausible mechanistic pathway is as follows:

Activation of the Keto-Acid: The Indium(III) catalyst coordinates to the carbonyl oxygen of the α,β-unsaturated keto-carboxylic acid, activating the Michael acceptor.

Nucleophilic Attack by Alkene: The electron-rich alkene attacks the γ-position of the activated unsaturated system. This forms a carbocationic intermediate that is stabilized by the indium complex.

Intramolecular Cyclization: The carboxylate group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered lactone ring.

Catalyst Regeneration: Deprotonation and release of the indium catalyst furnishes the final γ-butyrolactone product.

This strategy allows for the simultaneous activation of both an electron-rich and an electron-poor alkene system, leading to the selective formation of the cycloaddition product. researchgate.net

Pathways for Thioacetalization and Transthioacetalization

Indium(III) trifluoroacetate serves as a highly effective and mild Lewis acid catalyst for the thioacetalization of carbonyl compounds and the transthioacetalization of acetals. researchgate.net These reactions are fundamental in organic synthesis for the protection of carbonyl groups. The mechanistic pathways for these transformations are centered around the Lewis acidic nature of the indium center, which activates the carbonyl or acetal substrate towards nucleophilic attack by a thiol.

Thioacetalization Pathway:

The probable mechanism for the indium(III) trifluoroacetate-catalyzed thioacetalization of a carbonyl compound with a dithiol, such as ethane-1,2-dithiol, is outlined below:

Activation of the Carbonyl Group: The first step involves the coordination of the Lewis acidic indium(III) center to the oxygen atom of the carbonyl group. This coordination polarizes the carbon-oxygen double bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Nucleophilic Attack by Thiol: One of the sulfur atoms of the dithiol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate.

Proton Transfer and Elimination of Water: A proton transfer likely occurs, followed by the elimination of a water molecule. The indium(III) trifluoroacetate may assist in this step by coordinating to the hydroxyl group, making it a better leaving group. This step generates a thionium (B1214772) ion intermediate.

Intramolecular Cyclization: The second thiol group within the same molecule then attacks the thionium ion in an intramolecular fashion.

Deprotonation and Catalyst Regeneration: Finally, deprotonation of the resulting intermediate yields the dithioacetal product and regenerates the indium(III) trifluoroacetate catalyst, allowing it to participate in another catalytic cycle.

Transthioacetalization Pathway:

Transthioacetalization, the conversion of an acetal to a thioacetal, follows a similar Lewis acid-catalyzed pathway:

Activation of the Acetal: The indium(III) trifluoroacetate coordinates to one of the oxygen atoms of the acetal, weakening the carbon-oxygen bond and facilitating its cleavage.

Formation of an Oxocarbenium Ion: The departure of an alkoxy group, assisted by the Lewis acid, leads to the formation of a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic Attack by Thiol: A thiol molecule then attacks the electrophilic carbon of the oxocarbenium ion.

Repeat of the Process: The process of Lewis acid activation, departure of the second alkoxy group, and subsequent attack by a second thiol molecule (or the other thiol group of a dithiol) leads to the final dithioacetal product.

The efficiency of indium(III) trifluoroacetate in these transformations is attributed to its ability to act as a potent yet mild Lewis acid, enabling the reactions to proceed under gentle conditions, often at room temperature, and with high yields. researchgate.net

The Role of Lewis Acidity in Catalytic Activation

The catalytic activity of indium(III) trifluoroacetate is fundamentally rooted in its character as a strong Lewis acid. syncatmeth.es A Lewis acid is defined as an electron-pair acceptor. In the case of indium(III) trifluoroacetate, the indium(III) ion possesses vacant orbitals that can readily accept electron pairs from Lewis basic substrates. This interaction is the cornerstone of its catalytic function across a wide spectrum of organic transformations. mdpi.org

The trifluoroacetate anions (CF₃COO⁻) are weakly coordinating due to the electron-withdrawing nature of the trifluoromethyl groups. This feature enhances the effective Lewis acidity of the indium(III) center, making it more available to interact with and activate substrates. rsc.org Unlike traditional Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), indium(III) salts exhibit a notable tolerance to moisture, which is a significant advantage in practical organic synthesis, as it often obviates the need for strictly anhydrous reaction conditions. du.ac.in

The activation process typically involves the coordination of the indium(III) center to a heteroatom (most commonly oxygen or nitrogen) in the substrate molecule. For instance, in carbonyl compounds, the indium coordinates to the carbonyl oxygen. This coordination has several key effects:

Increased Electrophilicity: By withdrawing electron density from the heteroatom, the indium(III) center increases the electrophilicity of the adjacent carbon atom. This makes the substrate more susceptible to attack by nucleophiles.

Facilitating Bond Cleavage: In reactions involving the cleavage of bonds, such as in the opening of epoxides or aziridines, the coordination of indium(III) trifluoroacetate to the heteroatom weakens the C-O or C-N bond, facilitating ring-opening.

The catalytic efficacy of indium(III) salts can be influenced by the counter-ion, with different anions modulating the Lewis acidity and, consequently, the catalytic activity. syncatmeth.es The robust nature and strong Lewis acidity of indium(III) trifluoroacetate have led to its widespread application in various reactions, including Friedel-Crafts acylations, Diels-Alder reactions, and glycosylations. mdpi.orgdu.ac.in

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species such as reaction intermediates and transition states. While the direct observation of these species in indium(III) trifluoroacetate-catalyzed reactions is challenging due to their short lifetimes, their existence is often inferred from kinetic studies, product analysis, and computational modeling.

In many reactions catalyzed by indium(III) trifluoroacetate, the initial intermediate is a Lewis acid-base adduct formed between the indium salt and the substrate. For example, in the glycosylation with glycosyl fluoride, a plausible mechanism involves the formation of an indium-substrate complex that facilitates the departure of the fluoride and the generation of a glycosyl oxocarbenium ion intermediate. researchgate.net

Plausible Intermediates in Indium(III) Trifluoroacetate Catalysis:

| Reaction Type | Plausible Intermediate(s) | Role of Indium(III) Trifluoroacetate |

| Thioacetalization | Hemithioacetal, Thionium ion | Activation of carbonyl, stabilization of intermediates |

| Friedel-Crafts Acylation | Acylium ion | Activation of acylating agent |

| Glycosylation | Oxocarbenium ion | Activation of glycosyl donor |

| Ring-opening of Epoxides | Indium-alkoxide complex | Polarization and cleavage of C-O bond |

In some instances, more complex intermediates can be proposed. For example, in certain electron transfer reactions, the formation of a bridged transition state, such as Fe(III)-Ligand-In(I), has been suggested to precede the electron transfer event. nih.gov While this specific example involves In(I), it highlights the potential for inner-sphere mechanisms in indium chemistry.

The characterization of these transient species often relies on indirect methods. For instance, the stereochemical outcome of a reaction can provide insights into the structure of the transition state. Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable tools for modeling reaction pathways, calculating the energies of intermediates and transition states, and rationalizing experimental observations. scholaris.ca These computational approaches can provide detailed structural and energetic information that is often inaccessible through experimental means alone.

Electron Transfer Processes in Indium(III)Trifluoroacetate Chemistry

While indium is most stable in the +3 oxidation state, it can also exist in lower oxidation states, notably +1 and the metastable +2 state. syncatmeth.esnih.gov This accessibility of multiple oxidation states allows indium compounds to participate in electron transfer (redox) reactions. Although indium(III) trifluoroacetate itself is primarily employed as a Lewis acid catalyst and not a redox agent, the broader chemistry of indium provides a context for understanding potential electron transfer processes.

Studies on the reactions of indium(I) with various oxidants have provided significant insights into the electron transfer capabilities of indium species. For instance, the reduction of ruthenium(III) complexes by indium(I) proceeds through a two-step mechanism. The initial and rate-determining step is a single electron transfer to form the metastable indium(II) intermediate, which then rapidly reacts with a second equivalent of the ruthenium(III) oxidant. nih.gov

Stoichiometry of In(I) reaction with Ru(III): In(I) + 2Ru(III) → In(III) + 2Ru(II) nih.gov

This demonstrates that indium can mediate multi-electron transfer processes through sequential single-electron steps. The formation of In(II) as a transient intermediate is a key feature of these redox reactions.

Furthermore, reactions of indium(I) with other transition metal oxidants, such as iron(III), have been shown to proceed via inner-sphere electron transfer, where a bridging ligand facilitates the transfer of an electron from indium to the oxidant. nih.gov

While indium(III) trifluoroacetate is not typically the primary actor in redox catalysis, its presence in a reaction mixture could potentially influence electron transfer processes. For example, the Lewis acidic indium(III) center could interact with substrates or other reagents, modulating their redox potentials and potentially opening up new reaction pathways. To render indium(III) complexes more redox-active for catalytic applications, the use of "non-innocent" or redox-active ligands is being explored. scholaris.ca These ligands can store and release electrons, thereby enabling the indium complex to participate in catalytic redox cycles without a formal change in the oxidation state of the indium center itself.

Catalytic Applications in Advanced Organic Synthesis

Carbonyl Activation and Transformation Reactions

Indium(III) trifluoroacetate (B77799) demonstrates significant catalytic activity in reactions involving the activation and subsequent transformation of carbonyl functionalities. This includes the deprotection and formation of acetals and ketals, oxidative esterification of aldehydes, and thioacetalization reactions.

The deprotection of acetals and ketals to regenerate the corresponding carbonyl compounds is a fundamental transformation in organic synthesis. Indium(III) trifluoroacetate, often used in its triflate form (Indium(III) trifluoromethanesulfonate), has emerged as an effective catalyst for this purpose. organic-chemistry.orgresearchgate.net It facilitates the cleavage of acetal (B89532) and ketal protecting groups under neutral and mild conditions, often in the presence of acetone (B3395972), proceeding via a transacetalization mechanism. organic-chemistry.org This method avoids the use of strong acids, which can lead to undesirable side reactions. organic-chemistry.org

The reaction generally proceeds at room temperature for many substrates, affording high yields of the desired aldehydes and ketones. organic-chemistry.org For more sterically hindered or electronically deactivated substrates, such as certain cyclic acetals and ketals, mild microwave heating can be employed to achieve efficient conversion without significant degradation. organic-chemistry.org A key advantage of this methodology is its compatibility with various acid-sensitive protecting groups, including N-Boc and TBS, highlighting its chemoselectivity. organic-chemistry.org The catalyst loading can be kept low, and the reaction is scalable to multigram quantities. organic-chemistry.org

Table 1: Deprotection of Acetals and Ketals Catalyzed by Indium(III) Trifluoromethanesulfonate (B1224126)

| Entry | Substrate | Product | Conditions | Yield (%) |

| 1 | Benzaldehyde dimethyl acetal | Benzaldehyde | In(OTf)3 (0.8 mol%), Acetone, RT, 10 min | 95 |

| 2 | Cyclohexanone ethylene (B1197577) ketal | Cyclohexanone | In(OTf)3 (0.8 mol%), Acetone, MW, 2 min | 92 |

| 3 | 4-Nitrobenzaldehyde dimethyl acetal | 4-Nitrobenzaldehyde | In(OTf)3 (0.8 mol%), Acetone, RT, 15 min | 98 |

| 4 | Acetophenone (B1666503) dimethyl acetal | Acetophenone | In(OTf)3 (0.8 mol%), Acetone, RT, 30 min | 90 |

Data compiled from multiple sources. organic-chemistry.orgresearchgate.net

Indium(III) trifluoroacetate has been shown to be an effective catalyst in the oxidative esterification of aldehydes to their corresponding esters. nih.gov This transformation is particularly useful for the conversion of various aromatic and heterocyclic aldehydes. scirp.org The reaction is typically carried out using an oxidizing agent, such as oxone, in the presence of an alcohol which serves as both the solvent and the nucleophile. nih.govscirp.org

The catalytic role of indium(III) trifluoroacetate is to accelerate the reaction, leading to good to excellent yields of the methyl esters within a relatively short reaction time. nih.gov The methodology has been successfully applied to a range of substituted benzaldehydes and various heterocyclic aldehydes, including those containing pyridine, thiophene, and furan (B31954) rings. nih.govscirp.org The choice of alcohol can be varied to produce esters with different alkyl chains. scirp.org

Table 2: Indium(III) Triflate-Catalyzed Oxidative Esterification of Heterocyclic Aldehydes

| Entry | Aldehyde | Alcohol | Product | Yield (%) |

| 1 | 4-Pyridinecarboxaldehyde | Methanol | Methyl 4-pyridinecarboxylate | 85 |

| 2 | 2-Thiophenecarboxaldehyde | Methanol | Methyl 2-thiophenecarboxylate | 75 |

| 3 | 2-Furaldehyde | Methanol | Methyl 2-furoate | 68 |

| 4 | 4-Pyridinecarboxaldehyde | Pentanol | Pentyl 4-pyridinecarboxylate | 78 |

Data sourced from Mineno et al. (2014). scirp.org

The protection of aldehydes and ketones as acetals and ketals is a common strategy in multistep organic synthesis. researchgate.net Indium(III) trifluoroacetate, particularly as indium(III) triflate, serves as a mild and efficient catalyst for this transformation. researchgate.net The reaction proceeds readily under neutral conditions with catalytic amounts of the indium salt, typically at room temperature or with gentle heating. researchgate.net

This method is applicable to a wide range of aldehydes and ketones, including less reactive ones like acetophenone and benzophenone, and can be used with various alcohols and orthoformates to form both cyclic and acyclic acetals and ketals in good to excellent yields. researchgate.net The mildness of the catalyst allows for the presence of acid-sensitive functional groups in the substrate. researchgate.net Furthermore, the protocol can be adapted for solvent-free conditions, enhancing its environmental friendliness.

Table 3: Formation of Acetals and Ketals using Indium(III) Triflate

| Entry | Carbonyl Compound | Alcohol/Diol | Product | Conditions | Yield (%) |

| 1 | Benzaldehyde | Methanol | Benzaldehyde dimethyl acetal | In(OTf)3 (0.1 mol%), RT, 5 min | 98 |

| 2 | Cyclohexanone | Ethylene glycol | 1,4-Dioxaspiro[4.5]decane | In(OTf)3 (0.1 mol%), RT, 10 min | 95 |

| 3 | Acetophenone | 1,3-Propanediol | 2-Methyl-2-phenyl-1,3-dioxane | In(OTf)3 (0.5 mol%), 50°C, 2 h | 88 |

| 4 | 4-Chlorobenzaldehyde | Trimethyl orthoformate | 4-Chlorobenzaldehyde dimethyl acetal | In(OTf)3 (0.2 mol%), RT, 15 min | 96 |

Data compiled from multiple sources. researchgate.net

Indium(III) triflate is a highly effective catalyst for the protection of carbonyl compounds as thioacetals. researchgate.net This reaction proceeds at ambient temperature and provides the desired products in very good yields. researchgate.net The methodology is applicable to a variety of aldehydes and ketones. researchgate.net

In addition to direct thioacetalization, indium(III) triflate also catalyzes the transthioacetalization of oxyacetals to thioacetals in excellent yields. researchgate.net This allows for the direct conversion of an existing acetal or ketal to its corresponding thioacetal without the need for deprotection to the carbonyl compound first. A key feature of this method is its chemoselectivity, as demonstrated by the selective thioacetalization of an aldehyde in the presence of a ketone. researchgate.net

Table 4: Indium(III) Triflate-Catalyzed Thioacetalization

| Entry | Substrate | Thiol/Dithiol | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Ethanethiol | Benzaldehyde diethyl thioacetal | 15 | 95 |

| 2 | Cyclohexanone | 1,2-Ethanedithiol | 1,4-Dithiaspiro[4.5]decane | 20 | 92 |

| 3 | 4-Methoxybenzaldehyde | 1,3-Propanedithiol | 2-(4-Methoxyphenyl)-1,3-dithiane | 10 | 98 |

| 4 | Acetophenone | 1,2-Ethanedithiol | 2-Methyl-2-phenyl-1,3-dithiolane | 30 | 88 |

Data compiled from Reddy et al. (2003). researchgate.net

Carbon-Carbon and Carbon-Heteroatom Bond Formation

Indium(III) trifluoroacetate and its related salts are effective catalysts for the formation of both carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govnih.gov These reactions are fundamental in the construction of complex organic molecules.

In the realm of carbohydrate chemistry, indium(III) compounds, including indium(III) triflate, have been shown to be effective promoters for glycosylation reactions. nih.govelsevierpure.com These reactions are crucial for the synthesis of oligosaccharides and glycoconjugates. Indium(III) catalysts can activate glycosyl donors, such as trichloroacetimidates and glycosyl fluorides, to facilitate their coupling with glycosyl acceptors (alcohols). nih.govelsevierpure.com

The choice of the indium(III) salt and its counterion can influence the reaction's efficiency and stereoselectivity. nih.gov For instance, in some cases, In(OTf)3 has been found to be a superior promoter compared to more traditional Lewis acids like BF3•OEt2. nih.gov The reactions are often compatible with a range of protecting groups on both the glycosyl donor and acceptor. nih.gov The mild and non-toxic nature of indium(III) triflate makes it an attractive catalyst for these transformations. elsevierpure.com

Table 5: Indium(III)-Promoted Glycosylation Reactions

| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter (mol%) | Product | Yield (%) |

| 1 | Peracetylated mannosyl trichloroacetimidate | Benzyl alcohol | In(OTf)3 (trace) | Benzyl O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside) | 85 |

| 2 | Perbenzylated galactosyl trichloroacetimidate | Isopropanol | In(OTf)3 (10) | Isopropyl O-(2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside) | 78 |

| 3 | Acetonide protected mannosyl trichloroacetimidate | Cyclohexanol | In(OTf)3 (10) | Cyclohexyl O-(2,3:4,6-di-O-isopropylidene-α-D-mannopyranoside) | 65 |

| 4 | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride (B91410) | Cholesterol | In(OTf)3 (20) | Cholesteryl O-(2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside) | 92 |

Data compiled from multiple sources. nih.govelsevierpure.com

Sustainability Aspects in Catalysis

The growing emphasis on environmentally benign chemical processes has propelled research into the sustainable application of catalysts. In this context, indium(III) trifluoroacetate presents several advantages that contribute to greener synthetic methodologies. These benefits are primarily centered on the ability to reuse the catalyst and its compatibility with environmentally conscious reaction conditions.

Catalyst Recyclability and Reusability

A key factor in the sustainability of a catalytic process is the ability to recover and reuse the catalyst over multiple reaction cycles without a significant loss of activity. Indium(III) trifluoroacetate has demonstrated excellent potential in this regard across various organic reactions.

The recovery of indium(III) trifluoroacetate is often straightforward. In many solvent-free reactions or reactions conducted in non-polar solvents, the catalyst can be recovered by simple filtration or by extraction with a suitable solvent, followed by drying. Its stability, particularly its tolerance to water, facilitates its separation from reaction mixtures, especially in aqueous work-ups.

Several studies have provided quantitative evidence of the successful recycling of indium(III) trifluoroacetate. For instance, in the one-pot, solvent-free synthesis of octahydroquinazolinones via a Biginelli-type reaction, the catalyst was recovered and reused for three consecutive cycles, affording the desired product in high yields of 92%, 90%, and 89% respectively. This demonstrates the robust nature of the catalyst under the reaction conditions.

Similarly, in the chemoselective conversion of aldehydes to acylals using acetic anhydride, indium(III) trifluoroacetate can be recovered and reused without any discernible loss of its catalytic activity. The synthesis of functionalized trisubstituted alkenes under solvent-free and microwave-assisted conditions also highlights the reusability of this water-stable catalyst.

Table 1: Recyclability of Indium(III) Trifluoroacetate in the Synthesis of Octahydroquinazolinones

| Catalytic Cycle | Yield (%) |

|---|---|

| 1 | 92 |

| 2 | 90 |

| 3 | 89 |

Green Chemistry Principles in Indium(III) Trifluoroacetate-Mediated Processes

The application of indium(III) trifluoroacetate as a catalyst aligns well with several of the twelve principles of green chemistry, which provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Catalysis: The use of a catalytic amount of indium(III) trifluoroacetate, often in low molar percentages (e.g., 0.1 mol%), is inherently a green approach compared to stoichiometric reagents that are consumed in the reaction and contribute to the waste stream. Catalytic processes lead to higher reaction efficiency and reduce the amount of waste generated per unit of product.

Safer Solvents and Auxiliaries: A significant body of research has demonstrated the efficacy of indium(III) trifluoroacetate in solvent-free reaction conditions. By eliminating the need for volatile organic solvents (VOCs), these processes significantly reduce the environmental impact associated with solvent production, use, and disposal. The synthesis of N-substituted pyrroles and various heterocyclic compounds are prime examples of solvent-free reactions successfully catalyzed by indium(III) trifluoroacetate. Furthermore, the water stability of indium(III) trifluoroacetate allows for reactions to be conducted in aqueous media, a benign and environmentally friendly solvent.

Design for Energy Efficiency: Many reactions catalyzed by indium(III) trifluoroacetate can be conducted under mild conditions, including at room temperature, which reduces energy consumption. The use of microwave irradiation in conjunction with this catalyst offers a pathway to further enhance energy efficiency by significantly reducing reaction times from hours to minutes. Microwave-assisted syntheses are known for their rapid and uniform heating, often leading to higher yields and cleaner reactions.

Atom Economy: While specific calculations of atom economy are highly reaction-dependent, the types of reactions catalyzed by indium(III) trifluoroacetate, such as addition and condensation reactions, can be designed to have high atom economy. In an ideal scenario, all the atoms of the reactants are incorporated into the final product, minimizing the formation of byproducts. The Biginelli reaction for the synthesis of octahydroquinazolinones, for example, is a one-pot, three-component reaction that inherently possesses a high atom economy as it combines three different molecules into a single product with the loss of only small molecules like water.

The adherence of indium(III) trifluoroacetate-mediated processes to these green chemistry principles underscores its role as a sustainable catalyst in modern organic synthesis. Its ability to function efficiently under solvent-free conditions, at low catalytic loadings, and with the potential for recycling makes it a valuable tool for chemists striving to develop more environmentally responsible synthetic methodologies.

Table 2: Application of Green Chemistry Principles in Indium(III) Trifluoroacetate Catalysis

| Green Chemistry Principle | Application in Indium(III) Trifluoroacetate-Mediated Processes |

|---|---|

| Catalysis | Use of low catalytic loadings (e.g., 0.1-5 mol%) reduces waste compared to stoichiometric reagents. |

| Safer Solvents and Auxiliaries | High efficiency in solvent-free reactions and compatibility with water as a green solvent. |

| Design for Energy Efficiency | Many reactions proceed at room temperature; microwave irradiation significantly reduces reaction times and energy input. |

| Atom Economy | Facilitates multi-component reactions (e.g., Biginelli reaction) which are inherently atom-economical. |

Theoretical and Computational Chemistry Studies of Indium Iii Trifluoroacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Despite its broad applicability, specific DFT studies on Indium(III) trifluoroacetate (B77799) are not found in a review of publicly accessible scientific literature. The following subsections detail the specific areas where research is lacking.

Prediction and Analysis of Electronic Structure (HOMO/LUMO)

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity and electronic properties of a compound. However, there are no available studies that report the prediction and analysis of the electronic structure, including HOMO/LUMO energy levels and electron density distributions, for Indium(III) trifluoroacetate.

Calculation of Reaction Barriers and Thermodynamics (e.g., C-H Activation)

Computational studies, particularly DFT calculations, are instrumental in determining the energy profiles of chemical reactions, including the calculation of reaction barriers and thermodynamic stabilities of reactants, transition states, and products. There is no published research detailing the application of these methods to reactions involving Indium(III) trifluoroacetate, such as C-H activation.

Geometry Optimization and Structural Parameter Validation

While experimental techniques like X-ray crystallography can determine the structure of a compound, DFT-based geometry optimization is often used to predict and validate structural parameters such as bond lengths and angles. For Indium(III) trifluoroacetate, there is a lack of published studies that provide computationally optimized geometries and a comparison with experimental data.

Spin Density Distribution Analysis in Redox Processes

The analysis of spin density distribution is essential for understanding the electronic changes that occur during redox processes. A review of the literature indicates that no studies have been published that focus on the spin density distribution analysis of Indium(III) trifluoroacetate in various oxidation states.

Ab Initio Computational Methods for Reaction Mechanisms

Ab initio computational methods, which are based on first principles without the inclusion of empirical parameters, provide a highly accurate means of investigating reaction mechanisms. There is no available research that employs these methods to elucidate the mechanistic pathways of reactions involving Indium(III) trifluoroacetate.

Comparative Studies and Future Research Directions in Indium Iii Trifluoroacetate Chemistry

Comparative Analysis with Other Indium(III) Catalysts

The choice of anion in an Indium(III) salt can significantly influence its catalytic activity, solubility, and stability. A comparison with common indium halides like Indium(III) chloride and Indium(III) iodide reveals the distinct characteristics of the trifluoroacetate (B77799) ligand.

Indium(III) chloride (InCl₃) is a widely utilized Lewis acid in organic synthesis, valued for its water tolerance, low cost, and recyclability. It effectively catalyzes a broad spectrum of reactions by coordinating with carbon-carbon or carbon-heteroatom multiple bonds, rendering them susceptible to nucleophilic attack. This catalytic action facilitates numerous organic transformations, including multicomponent reactions, the formation of heterocyclic compounds, and the activation of epoxides.

In comparison, Indium(III) trifluoroacetate offers a different reactivity profile. The trifluoroacetate anion is less coordinating than the chloride anion, which can lead to a more "naked" and potentially more Lewis acidic indium center. This enhanced acidity can be advantageous in reactions requiring a stronger catalyst. However, the stability and solubility characteristics also differ. While InCl₃ is noted for its stability in aqueous media, the trifluoroacetate counterpart's behavior in water can be more complex due to potential hydrolysis.

The choice between Indium(III) trifluoroacetate and Indium(III) chloride often depends on the specific requirements of the reaction, such as the desired level of Lewis acidity, solvent system, and tolerance for water.

Table 1: Comparison of Indium(III) Trifluoroacetate and Indium(III) Chloride as Catalysts

| Feature | Indium(III) Trifluoroacetate | Indium(III) Chloride |

| Anion | Trifluoroacetate (CF₃COO⁻) | Chloride (Cl⁻) |

| Lewis Acidity | Potentially higher due to less coordinating anion | Strong, but moderated by the chloride ligand |

| Key Applications | Friedel-Crafts reactions, esterifications | Multicomponent reactions, heterocycle synthesis, alkyne activation |

| Water Tolerance | Variable, potential for hydrolysis | Generally high, effective in aqueous media |

| Solubility | Good in many organic solvents | Soluble in water and various organic solvents |

Indium(III) iodide (InI₃) is another important indium halide, known for its distinct solid-state structures and coordination behavior. It exists in both yellow and red forms, with the yellow form consisting of dimeric In₂I₆ molecules where the indium centers are four-coordinate. Spectroscopic evidence suggests that the red form may feature six-coordinate indium. In coordination chemistry, indium halides, in general, form a variety of anionic complexes such as [InX₄]⁻ (tetrahedral), [InX₅]²⁻ (trigonal bipyramidal), and [InX₆]³⁻ (octahedral), where X is a halide.

The large and soft nature of the iodide ligand in InI₃ influences its bonding and coordination preferences compared to the harder trifluoroacetate ligand. The trifluoroacetate group, with its oxygen donor atoms, typically forms complexes where indium is coordinated in a different manner, often leading to polymeric structures or discrete molecular complexes depending on the other ligands present. The coordination chemistry of Indium(III) trifluoroacetate is less explored than that of the halides, but it is expected to be dictated by the carboxylate-type coordination. This difference in ligand properties—hard vs. soft, size, and coordinating atoms—makes these two indium compounds suitable for different applications in the synthesis of coordination polymers and metal-organic frameworks.

Comparative Studies with Other Metal Trifluoroacetates

Comparing Indium(III) trifluoroacetate with trifluoroacetate salts of other metals in similar oxidation states or with similar applications highlights its relative reactivity and potential.

Thallium(III) trifluoroacetate (Tl(O₂CCF₃)₃ or TTFA) is a powerful oxidizing agent used in organic synthesis. It is particularly effective in electrophilic aromatic thallation, which can then be used to introduce other functional groups, and in the oxidation of various organic substrates like alkenes, amides, and porphyrins. The high oxidizing power of TTFA stems from the facile reduction of Tl(III) to the more stable Tl(I) state.

Indium, in its +3 oxidation state, is significantly less oxidizing than Thallium(III). This is a consequence of the inert pair effect, which is much more pronounced for thallium, the heavier element in Group 13. Therefore, while Indium(III) trifluoroacetate primarily functions as a Lewis acid catalyst, Thallium(III) trifluoroacetate is predominantly used as an oxidant. This fundamental difference in redox properties dictates their distinct applications in organic chemistry.

Table 2: Comparison of Indium(III) Trifluoroacetate and Thallium(III) Trifluoroacetate

| Property | Indium(III) Trifluoroacetate | Thallium(III) Trifluoroacetate |

| Primary Role | Lewis Acid Catalyst | Oxidizing Agent |

| Metal Oxidation State | In(III) | Tl(III) |

| Redox Behavior | In(III) is the stable oxidation state | Tl(III) is strongly oxidizing, readily reduces to Tl(I) |

| Typical Reactions | Lewis acid-catalyzed transformations | Electrophilic aromatic substitution, oxidation of alkenes and amides |

Metal acetates and their halogenated derivatives are often used as precursors for the synthesis of metal oxide materials through methods like sol-gel or chemical vapor deposition. Tin(IV) acetate, for example, is a precursor for preparing tin oxide (SnO₂) nanopowders and thin films, which have applications in gas sensors and conductive coatings. It is a moderately water-soluble crystalline solid that decomposes to tin oxide upon heating.

While specific data on Tin(IV) trifluoroacetate as a materials precursor is less common, the principles are similar. The trifluoroacetate ligand can offer advantages such as different decomposition temperatures and solubility in specific organic solvents compared to the simple acetate. Similarly, Indium(III) trifluoroacetate can be considered a potential precursor for indium oxide (In₂O₃) or mixed-metal oxides like indium tin oxide (ITO). The choice of precursor (acetate vs. trifluoroacetate) would influence the processing conditions and potentially the properties of the final material, such as particle size and surface area.

Lead(IV) trifluoroacetate, often generated in situ from lead tetraacetate and trifluoroacetic acid, is a potent oxidant used in C-H functionalization reactions. It is capable of oxidizing unactivated C-H bonds, particularly at bridgehead positions in cyclic alkanes, to form trifluoroacetate esters. The high oxidation state of Pb(IV) makes it a powerful reagent for such transformations, which are often challenging to achieve selectively.

In contrast, Indium(III) trifluoroacetate is not a strong oxidant and would not be expected to perform similar direct C-H oxidations. However, in the broader context of C-H functionalization, Lewis acidic indium catalysts can play a role in activating substrates for subsequent reactions. Palladium-catalyzed C-H activation reactions, for instance, sometimes employ trifluoroacetate as a crucial anion to facilitate the catalytic cycle. While not a direct oxidant like the lead(IV) compound, Indium(III) trifluoroacetate could potentially be explored as a co-catalyst or additive in C-H functionalization protocols that proceed through mechanisms other than direct oxidation.

Bismuth(III) Trifluoromethanesulfonate (B1224126) in Catalysis

Bismuth(III) trifluoromethanesulfonate, often abbreviated as Bi(OTf)₃, has emerged as a highly effective and environmentally benign Lewis acid catalyst in a wide array of organic transformations. researchgate.net Its low toxicity, stability, and ease of handling make it an attractive alternative to more traditional and often hazardous Lewis acids. researchgate.net Bi(OTf)₃ has demonstrated remarkable catalytic activity in numerous reactions, including Friedel-Crafts acylations, where it efficiently catalyzes the acylation of both activated and deactivated benzene (B151609) derivatives in high yields. researchgate.net

The catalytic prowess of Bi(OTf)₃ extends to various other significant reactions. It has been successfully employed in Mukaiyama aldol-type reactions, Diels-Alder reactions, and the rearrangement of aryl epoxides to aldehydes and ketones. researchgate.net In glycosylation reactions, Bi(OTf)₃ has proven to be an effective activator for glycosyl bromides and chlorides, promoting the formation of disaccharides efficiently, often requiring only a catalytic amount and completing within an hour. rsc.orgnih.gov Furthermore, it catalyzes the Knoevenagel condensation under solvent-free conditions, showcasing its utility in green chemistry protocols. orientjchem.org The catalyst's activity is often superior to other metallic triflates, and it can be prepared cost-effectively from bismuth oxide and triflic acid. researchgate.netorientjchem.org Research has also highlighted its role in the dehydration of tertiary alcohols to alkenes and their dimerization, with the reaction outcome tunable by the choice of solvent. acs.org

Evaluation of Catalytic Activity, Selectivity, and Scope in Diverse Reactions

Indium(III) trifluoroacetate, more accurately referred to in the literature as Indium(III) trifluoromethanesulfonate or indium triflate (In(OTf)₃), is a robust Lewis acid catalyst increasingly utilized in organic synthesis. mdpi.org Its effectiveness stems from its ability to act as a potent π-acid, activating carbon-carbon unsaturated bonds for nucleophilic addition. rsc.org The counterion significantly influences its catalytic activity, and the development of various In(III) complexes has broadened its synthetic applications. rsc.org

In(OTf)₃ has been found to be a particularly efficient catalyst for Friedel-Crafts acylation reactions, where low catalyst loadings (as little as 1 mol%) can achieve high yields, especially when combined with additives like lithium perchlorate. mdpi.org Its catalytic utility also covers Michael additions, Mukaiyama-aldol reactions, and glycosylations. mdpi.org In the hydrothiolation of non-activated olefins, In(OTf)₃ serves as an excellent catalyst for the highly regioselective addition of thiols and can be recycled and reused without a significant loss of activity. rsc.orgresearchgate.net It is also effective in promoting the chemoselective conversion of aldehydes to acylals (1,1-diacetates) under solvent-free conditions, leaving ketones unaffected. researchgate.net Furthermore, In(OTf)₃ has been used as a reusable catalyst for the solvent-free Biginelli condensation to synthesize octahydroquinazolinones. researchgate.netsrce.hr

A direct comparison in a screening for the Nazarov cyclization reaction showed that while In(OTf)₃ was a viable catalyst, Bi(OTf)₃ provided a better yield under the tested conditions, highlighting the nuanced differences in catalytic performance between these Lewis acids. beilstein-journals.org

| Reaction Type | Substrates | Catalyst Loading (mol%) | Key Features | Yield (%) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Anisole and acetic anhydride | 1 | Effective at low loadings; enhanced by LiClO₄ | High | mdpi.org |

| Hydrothiolation | Non-activated olefins and thiols | Not specified | Highly regioselective; catalyst is recyclable | Not specified | rsc.orgresearchgate.net |

| Acylal Formation | Aldehydes and acetic anhydride | Not specified | Chemoselective for aldehydes; solvent-free | Excellent | researchgate.net |

| Biginelli Condensation | Aromatic aldehydes, urea, 1,3-diones | Not specified | Solvent-free; reusable catalyst | Good to excellent | researchgate.netsrce.hr |

| Nitration | Bromobenzene | Not specified | Mild alternative to concentrated H₂SO₄ | High | researchgate.net |

Emerging Research Areas and Potential Novel Applications

The application of indium(III) trifluoroacetate and related indium compounds is expanding beyond traditional organic synthesis into advanced materials and sustainable chemistry. Research is exploring the use of indium compounds in the fabrication of thin-film solar cells due to their favorable light absorption and charge carrier dynamics, which could lead to more efficient and cost-effective renewable energy solutions. statifacts.com The growing demand for semiconductors in electronics and computing also presents a significant opportunity for indium compounds. statifacts.com

In the realm of materials science, indium(III)-based organic-inorganic hybrid compounds are being investigated for their potential in molecular dielectric switch applications. rsc.org For example, an indium(III) bromide-based compound has been shown to exhibit a switchable dielectric response, making it a candidate for stimuli-responsive devices. rsc.org This points to a broader potential for indium complexes, including the trifluoroacetate, in the development of novel functional materials.

Furthermore, the drive towards greener chemical processes provides fertile ground for new applications. The ability of In(OTf)₃ to function efficiently under solvent-free conditions and its potential for recyclability are highly desirable attributes for sustainable synthesis. researchgate.netresearchgate.net Future research may focus on immobilizing indium catalysts on solid supports to enhance their reusability and applicability in flow chemistry systems, further reducing the environmental impact of chemical manufacturing.

Challenges and Opportunities in the Development and Application of Indium(III) Trifluoroacetate

While Indium(III) trifluoroacetate is a versatile and powerful catalyst, several challenges hinder its widespread industrial adoption. One of the primary obstacles is the cost of indium, a relatively rare element, which makes its compounds more expensive than catalysts based on more abundant metals like aluminum or zinc. mdpi.com The hygroscopic nature of indium triflate requires careful handling and storage to maintain its catalytic activity. researchgate.net Furthermore, while generally considered to have low toxicity, the long-term environmental impact and regulatory frameworks surrounding indium compounds need to be considered as their use increases. statifacts.com